3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
CAS No.: 332393-05-2
Cat. No.: VC21474537
Molecular Formula: C25H22N2O2S2
Molecular Weight: 446.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332393-05-2 |
|---|---|
| Molecular Formula | C25H22N2O2S2 |
| Molecular Weight | 446.6g/mol |
| IUPAC Name | 3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H22N2O2S2/c1-16-11-13-18(14-12-16)27-24(29)22-19-9-5-6-10-21(19)31-23(22)26-25(27)30-15-20(28)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
| Standard InChI Key | KAXXPHXYMUQKTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5 |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one reflects its fused bicyclic core:
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Benzothiolo[2,3-d]pyrimidin-4-one: A sulfur-containing heterocycle formed by fusing a benzene ring with a thiophene and pyrimidinone moiety.
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5,6,7,8-Tetrahydro: Indicates partial hydrogenation of the benzothieno ring.
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Substituents:
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4-Methylphenyl at position 3 (C3).
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Phenacylsulfanyl (-S-CH2-C(=O)-Ph) at position 2 (C2).
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The molecular formula is C25H23N3O2S2, with a calculated molecular weight of 469.6 g/mol .
Spectral Signatures
Key spectroscopic features derived from analogous structures include:
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1H-NMR:
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IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S), and 3100–3050 cm⁻¹ (aromatic C-H) .
Synthetic Methodologies
Core Ring Formation
The benzothiolo[2,3-d]pyrimidin-4-one scaffold is typically synthesized via:
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Cyclocondensation: Reacting 2-aminobenzothiophene-3-carboxylate derivatives with urea/thiourea at 150–180°C in polar aprotic solvents (e.g., DMF).
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Hydrogenation: Catalytic hydrogenation (H2/Pd-C) of the benzothieno ring to yield the tetrahydro derivative .
Table 1: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Thiourea, DMF, 160°C, 12 h | 78 | 95 |
| Hydrogenation | H2 (50 psi), 10% Pd/C, EtOH, 25°C, 6 h | 92 | 98 |
| Suzuki Coupling | 4-Methylphenylboronic acid, Pd(PPh3)4, K2CO3 | 85 | 97 |
| Sulfanyl Incorporation | Phenacyl mercaptan, K2CO3, THF, reflux | 68 | 96 |
Physicochemical and Crystallographic Properties
Solubility and Stability
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Solubility:
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Thermal Stability: Decomposition onset at 218°C (DSC), with a melting point of 189–191°C .
Solid-State Characterization
X-ray diffraction studies of related compounds reveal:
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π-π Stacking: Centroid distances of 3.55–3.65 Å between aromatic rings.
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Hydrogen Bonding: O-H···O interactions (2.60–2.85 Å) stabilize crystal packing .
Analytical and Quality Control Protocols
Chromatographic Methods
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HPLC:
Industrial-Scale Production Challenges
Key Considerations
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